3-Methoxy-4-nitrophenol
Overview
Description
3-Methoxy-4-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is a yellow solid that belongs to the class of nitrophenols, which are phenolic compounds containing a nitro group
Mechanism of Action
Biochemical Pathways
3-Methoxy-4-nitrophenol is involved in the degradation pathway of certain pesticides. In Burkholderia sp. strain SJ98, it’s converted to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF are involved in this process .
Pharmacokinetics
The compound’s bioavailability would be influenced by these processes, as well as factors like its lipophilicity and molecular weight .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, its solubility and stability might be affected by pH, while its bioavailability could be influenced by interactions with other compounds in the environment.
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and aldehyde reductase. Monoamine oxidase catalyzes the oxidation of monoamines, while aldehyde reductase is involved in the reduction of aldehydes to their corresponding alcohols . These interactions suggest that this compound may influence the metabolism of neurotransmitters and other biologically active amines.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, affecting the balance of reactive oxygen species and antioxidant defenses . This oxidative stress can alter cell function, potentially leading to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their activity and function. For example, it has been found to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an accumulation of monoamines, affecting neurotransmitter levels and signaling pathways. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and potency. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to toxic effects. Studies have indicated that high doses of this compound can cause oxidative damage, inflammation, and other adverse effects in animal models . It is crucial to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One key pathway includes its reduction to 3-methoxy-4-aminophenol by nitroreductases . This metabolic conversion can influence the compound’s biological activity and its effects on cellular processes. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Understanding the mechanisms of transport and distribution is essential for elucidating the compound’s effects on different cell types and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the cytosol or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 3-methoxyphenol (also known as guaiacol) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Another method involves the diazotization of 3-methoxyaniline followed by a Sandmeyer reaction to introduce the nitro group. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to optimize the yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitrophenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include halides and strong bases.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Halides (e.g., bromine, chlorine) with strong bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Methoxy-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
3-Methoxy-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a model compound for studying the effects of nitro groups on biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar to 3-Methoxy-4-nitrophenol but lacks the methoxy group.
2-Nitrophenol: An isomer with the nitro group in the ortho position relative to the hydroxyl group. It has different chemical properties and applications.
3-Nitrophenol: An isomer with the nitro group in the meta position relative to the hydroxyl group. It is used in the synthesis of dyes and other chemicals.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
3-methoxy-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSACYMBGQMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512557 | |
Record name | 3-Methoxy-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-95-8 | |
Record name | 3-Methoxy-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16292-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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